molecular formula C18H16N2O2 B13423205 5-Methylpyridin-2-one Pirfenidone

5-Methylpyridin-2-one Pirfenidone

Cat. No.: B13423205
M. Wt: 292.3 g/mol
InChI Key: RLBFFAUFRAIGRD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyridin-2-one Pirfenidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methylpyridin-2-one Pirfenidone involves the modulation of fibrogenic growth factors. It attenuates fibroblast proliferation, myofibroblast differentiation, and the synthesis of collagen and fibronectin. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . Additionally, it reduces the production of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1β .

Comparison with Similar Compounds

Uniqueness: 5-Methylpyridin-2-one Pirfenidone stands out due to its well-documented antifibrotic and anti-inflammatory properties, making it a valuable treatment option for idiopathic pulmonary fibrosis. Its ability to modulate multiple pathways involved in fibrosis and inflammation highlights its therapeutic potential .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one

InChI

InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3

InChI Key

RLBFFAUFRAIGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C

Origin of Product

United States

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